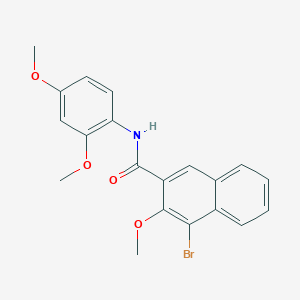![molecular formula C17H13Cl2N3O3S B251050 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B251050.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide, commonly known as ADAM-17 inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. ADAM-17 is a transmembrane protein that plays a crucial role in the shedding of various cell surface proteins, including cytokines, growth factors, and receptors. The inhibition of ADAM-17 has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. In
Wissenschaftliche Forschungsanwendungen
ADAM-17 inhibitor has been extensively studied for its potential applications in the field of scientific research. It has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. ADAM-17 plays a crucial role in the shedding of various cell surface proteins, including cytokines, growth factors, and receptors. The inhibition of ADAM-17 has been shown to reduce the release of these proteins, leading to a decrease in inflammation and tumor growth.
Wirkmechanismus
ADAM-17 inhibitor works by binding to the active site of ADAM-17, preventing its enzymatic activity. ADAM-17 is a metalloprotease that cleaves various cell surface proteins, including cytokines, growth factors, and receptors. The inhibition of ADAM-17 leads to a decrease in the release of these proteins, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
ADAM-17 inhibitor has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of various cytokines, growth factors, and receptors, leading to a decrease in inflammation and tumor growth. ADAM-17 inhibitor has also been shown to reduce the migration and invasion of cancer cells, leading to a decrease in metastasis. Additionally, ADAM-17 inhibitor has been shown to have neuroprotective effects in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
ADAM-17 inhibitor has various advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential applications in the field of scientific research. It has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, one of the limitations is that it can be toxic at high concentrations, which can affect the interpretation of experimental results. Additionally, the specificity of ADAM-17 inhibitor for ADAM-17 can be a limitation, as it may cross-react with other metalloproteases.
Zukünftige Richtungen
There are various future directions for the research on ADAM-17 inhibitor. One of the directions is to explore its potential applications in the treatment of various cancers, including breast cancer, lung cancer, and pancreatic cancer. Another direction is to investigate its potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, the development of more specific and potent ADAM-17 inhibitors can be a future direction for drug development. Finally, the investigation of the combination therapy of ADAM-17 inhibitor with other drugs can also be a future direction for the treatment of various diseases.
Synthesemethoden
The synthesis of ADAM-17 inhibitor involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 6-amino-1,3-benzothiazole and acetic anhydride. The resulting product is purified by column chromatography to obtain ADAM-17 inhibitor in a high yield.
Eigenschaften
Molekularformel |
C17H13Cl2N3O3S |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-8(23)20-10-3-4-13-14(7-10)26-17(21-13)22-16(24)11-5-9(18)6-12(19)15(11)25-2/h3-7H,1-2H3,(H,20,23)(H,21,22,24) |
InChI-Schlüssel |
IMJBJPVXAGYUHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3OC)Cl)Cl |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B250967.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B250969.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B250970.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B250971.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B250972.png)
![Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)
![Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-](/img/structure/B250974.png)
![5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B250975.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B250976.png)
![3-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250981.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)

